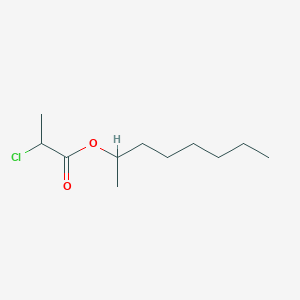

Octan-2-yl 2-chloropropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octan-2-yl 2-chloropropanoate: is a chemical compound with the molecular formula C11H21ClO2 and a molecular weight of 220.74 g/mol . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers . This compound is primarily used as an intermediate in organic synthesis and has applications in the production of fragrances, flavors, pesticides, plasticizers, and inks .

准备方法

Synthetic Routes and Reaction Conditions: Octan-2-yl 2-chloropropanoate is typically synthesized through the esterification reaction between octanoic acid and 2-chloropropanoic acid . The reaction is usually carried out in the presence of a condensation agent, such as dicyclohexylcarbodiimide (DCC), and an organic solvent like alcohol or ether . The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

化学反应分析

Types of Reactions:

Substitution Reactions: Octan-2-yl 2-chloropropanoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under mild to moderate conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux.

Major Products Formed:

Substitution: Products depend on the nucleophile used (e.g., alcohols, amines, thiols).

Hydrolysis: Octanoic acid and 2-chloropropanoic acid.

Reduction: Corresponding alcohols.

科学研究应用

Chemistry: Octan-2-yl 2-chloropropanoate is used as an intermediate in the synthesis of various organic compounds, including fragrances and flavors . It is also employed in the preparation of specialty chemicals and polymers .

Biology and Medicine: In biological research, this compound can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions .

Industry: The compound is utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability . It is also used in the formulation of inks and coatings .

作用机制

The mechanism of action of octan-2-yl 2-chloropropanoate involves its reactivity as an ester and a chlorinated compound . The ester bond can be hydrolyzed by esterases or under acidic/basic conditions, releasing octanoic acid and 2-chloropropanoic acid . The chlorine atom can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .

相似化合物的比较

- Octyl 2-chloropropanoate

- Hexyl 2-chloropropanoate

- Decyl 2-chloropropanoate

Comparison: Octan-2-yl 2-chloropropanoate is unique due to its specific chain length and the presence of a chlorine atom at the 2-position of the propanoate group . This structural feature imparts distinct reactivity and solubility properties compared to other similar compounds . For example, hexyl 2-chloropropanoate has a shorter alkyl chain, resulting in different physical and chemical properties .

生物活性

Octan-2-yl 2-chloropropanoate, with the molecular formula C11H21ClO2 and a molar mass of 220.74 g/mol, is an ester compound that has garnered interest in various fields, including biochemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula: C11H21ClO2

- Molar Mass: 220.74 g/mol

- CAS Number: 500786-98-1

- Storage Conditions: Recommended to be stored at 2-8°C.

- Sensitivity: Classified as an irritant.

Enzyme Interactions

This compound has shown promise in biochemical studies, particularly in enzyme interactions. It can serve as a substrate for specific enzymes, allowing researchers to study enzyme kinetics and mechanisms. For instance, its structural features may enable it to interact with various enzymes involved in metabolic pathways.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound can exhibit anti-inflammatory and antibacterial properties. The chlorinated ester functionality can enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy as a therapeutic agent.

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of several chlorinated esters, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action was proposed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Bacillus subtilis | Moderate |

Study on Enzyme Inhibition

In another study focused on enzyme inhibition, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The results demonstrated that the compound could inhibit AChE activity in vitro, suggesting potential applications in treating conditions like Alzheimer's disease.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 45 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing octanol and chloropropanoic acid, which may exert distinct biological effects. Additionally, the presence of chlorine enhances the compound's reactivity with nucleophilic sites on proteins or other biomolecules.

属性

IUPAC Name |

octan-2-yl 2-chloropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRMOKLQYYZTJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323634 |

Source

|

| Record name | octan-2-yl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500786-98-1 |

Source

|

| Record name | octan-2-yl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。